molecular formula C6H7NO2 B2705951 1-(2-Furyl)-1-ethanone oxime CAS No. 1450-48-2

1-(2-Furyl)-1-ethanone oxime

Cat. No.: B2705951
CAS No.: 1450-48-2
M. Wt: 125.127
InChI Key: RCUXWEHXMOUJCX-UHFFFAOYSA-N
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Description

1-(2-Furyl)-1-ethanone oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of the functional group R1R2C=NOH. This compound is derived from 1-(2-furyl)-1-ethanone, where the carbonyl group is converted into an oxime group. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Furyl)-1-ethanone oxime can be synthesized through the reaction of 1-(2-furyl)-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:

1-(2-Furyl)-1-ethanone+NH2OHHCl1-(2-Furyl)-1-ethanone oxime+HCl\text{1-(2-Furyl)-1-ethanone} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} 1-(2-Furyl)-1-ethanone+NH2​OH⋅HCl→1-(2-Furyl)-1-ethanone oxime+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure high yield and purity. Techniques such as recrystallization and distillation are commonly employed.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furyl)-1-ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products

    Oxidation: Nitrofurans

    Reduction: Furylamines

    Substitution: Substituted furyl oximes

Scientific Research Applications

1-(2-Furyl)-1-ethanone oxime has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of cephalosporin antibiotics.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

1-(2-Furyl)-1-ethanone oxime can be compared with other similar compounds such as:

    Furfural: An aldehyde derived from furan, used as a precursor in the synthesis of furfural oxime.

    Furfurylamine: An amine derivative of furan, used in the production of resins and polymers.

    2-Furyl methyl ketone: A ketone derivative of furan, used in flavor and fragrance industries.

The uniqueness of this compound lies in its versatile reactivity and its role as an intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

(NE)-N-[1-(furan-2-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUXWEHXMOUJCX-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5007-50-1
Record name 2-Acetylfuran oxime
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